(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C18H17Cl2N3OS2 and a molecular weight of 426.37. This compound features a dichlorothiophene ring and a benzo[d]thiazolyl piperazine moiety, making it a unique structure in the realm of organic chemistry.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which (2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds include other thiazole and piperazine derivatives, which are known for their diverse biological activities. For example:
Thiazole derivatives: These compounds are known for their antimicrobial, antifungal, and antitumor activities.
Piperazine derivatives: These are often used in pharmaceuticals for their psychoactive and anthelmintic properties.
What sets (2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone apart is its unique combination of a dichlorothiophene ring and a benzo[d]thiazolyl piperazine moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS2/c1-2-11-4-3-5-13-15(11)21-18(25-13)23-8-6-22(7-9-23)17(24)12-10-14(19)26-16(12)20/h3-5,10H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYYZICRCQSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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